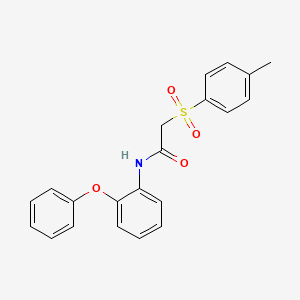

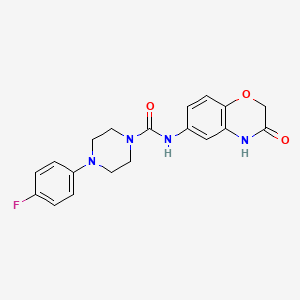

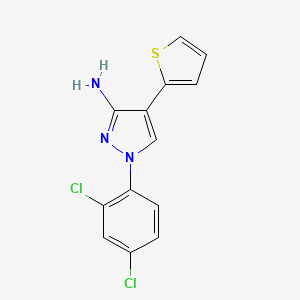

N-(2-phenoxyphenyl)-2-tosylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-Phenoxyphenyl)methanesulphonamide” is a pharmaceutical impurity standard related to Nimesulide, a non-steroidal anti-inflammatory drug . It has a molecular formula of C13H13NO3S and a molecular weight of 263.31 .

Synthesis Analysis

While specific synthesis methods for “N-(2-phenoxyphenyl)-2-tosylacetamide” were not found, there are methods for synthesizing similar compounds. For instance, 2-(2-Phenoxyphenyl) acetohydrazide, a related compound, can be synthesized from 2-phenoxybenzoic acid .Molecular Structure Analysis

The molecular structure of “N-(2-Phenoxyphenyl)methanesulphonamide” has been confirmed by different nuclear magnetic resonance techniques, Fourier transform infrared spectroscopy (FTIR), and Mass-spectrometry .Physical And Chemical Properties Analysis

“N-(2-Phenoxyphenyl)methanesulphonamide” has a molecular formula of C13H13NO3S and a molecular weight of 263.31 . More specific physical and chemical properties were not found.Wissenschaftliche Forschungsanwendungen

Synthesis of Complexes

The compound can be used in the synthesis of complexes, such as the Zn(II) complex. This complex was synthesized by combining the ligand in a 1:1 molar ratio with zinc sulphateheptahydrate . The zinc ion is coordinated in a pentadentate manner, according to an IR and NMR investigation .

DNA Interaction Studies

The Zn(II) complex synthesized using this compound has been used to study interactions with CT (calf thymus) DNA. Viscosity measurements, absorption and fluorescence spectroscopy were utilized to examine the complex’s interaction with DNA .

ADMET Characteristics

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of the ligand and complex were ascertained through ADMET studies .

Density Functional Theory (DFT) Studies

The stability of the Zn(II) complex was indicated by the calculation of the different electronic parameters of the optimized structure through Density Functional Theory (DFT) .

Molecular Docking Studies

Molecular docking studies reflected the future opportunity for the consideration of Zn(II) complex to fight against Alzheimer and Glaucoma diseases .

Synthesis of Schiff Bases

The compound can be used in the synthesis of Schiff bases. Schiff bases and their metal complexes have garnered enormous attention of chemists worldwide due to their multiple biological applications .

7. Synthesis of Tetracyclic 3,4-fused Indoles and Dihydroindoles An efficient synthetic method of tetracyclic 3,4-fused indoles and dihydroindoles via rhodium-catalyzed (3+2) cycloaddition of N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole was described .

8. Synthesis of Drugs and Bioactive Molecules The compound can be used in the synthesis of drugs and bioactive molecules. For example, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide) is a well-known brain cyclooxygenase (COX) inhibitor with increased selectivity for COX-2 .

Safety and Hazards

Zukünftige Richtungen

The role of neuroinflammation in diseases like Alzheimer’s is being studied, and PET imaging with ligands for neuroinflammation may act as surrogate markers of disease progression . This could help develop more integrative models of diseases and measure the efficacy of clinical trials using anti-inflammatory compounds .

Wirkmechanismus

Target of Action

N-(2-phenoxyphenyl)-2-tosylacetamide is a complex organic compound that interacts with specific targets in the body. The primary target of this compound is the Translocator Protein (TSPO) . TSPO, also known as the peripheral benzodiazepine receptor, plays a crucial role in the physiological control of synaptic plasticity and neurological disorders .

Mode of Action

The compound acts as a partial agonist for the TSPO . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, N-(2-phenoxyphenyl)-2-tosylacetamide binds to the TSPO, triggering a series of biochemical reactions. The exact nature of these reactions and the resulting changes are still under investigation.

Biochemical Pathways

It is known that tspo is involved in a variety of biological processes, including cholesterol transport and steroid hormone synthesis . Therefore, it is plausible that N-(2-phenoxyphenyl)-2-tosylacetamide, through its interaction with TSPO, could influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of N-(2-phenoxyphenyl)-2-tosylacetamide’s action are largely dependent on its interaction with TSPO. Given TSPO’s role in neurological function, it is possible that the compound could have effects on synaptic plasticity and potentially influence neurological disorders .

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-16-11-13-18(14-12-16)27(24,25)15-21(23)22-19-9-5-6-10-20(19)26-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCANVBMNHMOUDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyphenyl)-2-tosylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2448273.png)

![N-[1-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]oxirane-2-carboxamide](/img/structure/B2448278.png)

![2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2448279.png)

![1-(3-Methoxypropyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2448282.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2448287.png)